molecular formula C4H12BrN B586317 tert-Butyl-d9-amine Hydrobromide CAS No. 134071-63-9

tert-Butyl-d9-amine Hydrobromide

Cat. No.: B586317
CAS No.: 134071-63-9
M. Wt: 163.106
InChI Key: CQKAPARXKPTKBK-KYRNGWDOSA-N
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Biochemical Analysis

Biochemical Properties

It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs This suggests that “tert-Butyl-d9-amine Hydrobromide” could interact with various enzymes, proteins, and other biomolecules in the body, potentially altering their function or activity

Cellular Effects

Deuterium-labeled compounds can influence cell function by altering the kinetics of biochemical reactions This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a deuterium-labeled compound, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl-d9-amine involves several steps:

    Methanol-D4 Preparation: Methanol-D4 is prepared by cooling methanol to 0°C and adding iodine and red phosphorus. The resulting methyl iodide-D3 is distilled.

    tert-Butanol-D6 Preparation: Methyl iodide-D3 is reacted with acetone-D6 at room temperature for 3 hours, followed by quenching with dilute hydrochloric acid to obtain tert-butanol-D6.

    tert-Butylamine-d9 Preparation: tert-Butanol-D6 is reacted with imine chloride and a catalyst at -10°C for 2 hours.

Industrial Production Methods: Industrial production methods for tert-Butyl-d9-amine Hydrobromide are not well-documented in the public domain. the laboratory synthesis methods can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl-d9-amine can undergo nucleophilic substitution reactions due to the presence of the amine group.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: tert-Butyl-d9-amine can be reduced to form simpler amines or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and conditions typically involve solvents like ethanol or methanol.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Reactions: Alkylated amines.

    Oxidation Reactions: Oxides or other oxidized derivatives.

    Reduction Reactions: Reduced amines or simpler amine derivatives.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

  • Potential applications in drug development and pharmacokinetics studies due to its stable isotope labeling.

Industry:

  • Employed in the synthesis of other deuterated compounds for various industrial applications.

Comparison with Similar Compounds

    tert-Butylamine: A non-deuterated analog with similar chemical properties but lacks the stable isotope labeling.

    tert-Butyl-d9-alcohol: Another deuterated compound used in similar research applications.

    tert-Butyl-d9-chloride: A deuterated compound used in organic synthesis.

Uniqueness: tert-Butyl-d9-amine Hydrobromide is unique due to its stable isotope labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for precise quantification and tracing in complex biochemical processes, making it a valuable tool in proteomics and other research fields .

Properties

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.BrH/c1-4(2,3)5;/h5H2,1-3H3;1H/i1D3,2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKAPARXKPTKBK-KYRNGWDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl-d9-amine Hydrobromide
Reactant of Route 2
tert-Butyl-d9-amine Hydrobromide
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tert-Butyl-d9-amine Hydrobromide
Reactant of Route 4
tert-Butyl-d9-amine Hydrobromide
Reactant of Route 5
tert-Butyl-d9-amine Hydrobromide
Reactant of Route 6
tert-Butyl-d9-amine Hydrobromide

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